molecular formula C14H13N3O2S B2431758 N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1172905-26-8

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B2431758
CAS No.: 1172905-26-8
M. Wt: 287.34
InChI Key: IUUDNCJUFTYPGY-UHFFFAOYSA-N
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Description

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a synthetic organic compound featuring a hybrid structure of two privileged scaffolds in medicinal chemistry: the indole and the thiazole, linked by a carboxamide bridge. This specific molecular architecture is of significant interest in early-stage drug discovery and biochemical research. The indole nucleus is a ubiquitous component in pharmaceuticals and is known to confer diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties . The thiazole ring and carboxamide functional group are frequently employed in the design of enzyme inhibitors and investigational ligands due to their ability to engage in key hydrogen bonding interactions within biological targets . Compounds sharing this indole-thiazole-carboxamide core have been explored as inhibitors of key protein kinases, such as EGFR, HER2, and VEGFR-2, which are critical signaling molecules in cancer cell proliferation . Furthermore, related heterocyclic carboxamide derivatives have been studied for their potential to modulate enzyme activity, including cyclooxygenase (COX) enzymes involved in the inflammatory response . This reagent is provided For Research Use Only and is intended for use by qualified researchers in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-methoxy-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17-11-6-4-3-5-9(11)7-12(17)14-15-10(8-20-14)13(18)16-19-2/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUDNCJUFTYPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Thiazole Ring Formation: The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with potential biological activities.

    Thiazole-4-carboxamide: A thiazole derivative with similar structural features.

    N-methylindole: A simpler indole derivative used in various chemical reactions.

Uniqueness

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is unique due to its combined indole and thiazole structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound characterized by its unique structural features combining an indole moiety with a thiazole ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O2SC_{14}H_{13}N_{3}O_{2}S, with a molecular weight of 287.34 g/mol. The compound's structure is illustrated below:

PropertyValue
IUPAC NameN-methoxy-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Molecular FormulaC₁₄H₁₃N₃O₂S
Molecular Weight287.34 g/mol
CAS Number1172905-26-8

This compound exhibits a range of biological activities attributed to its ability to interact with various biological targets:

Target Receptors:
The compound likely binds to multiple receptors due to the presence of the indole nucleus, which is known for its versatility in receptor interactions. This includes potential binding to:

  • Serotonin receptors
  • Dopamine receptors
  • Various kinases associated with cancer pathways

Biological Activities:
Research indicates that indole derivatives, including this compound, possess several biological properties:

  • Antiviral : Effective against viral infections.
  • Anticancer : Inhibits cancer cell proliferation.
  • Antimicrobial : Exhibits activity against bacteria and fungi.

Anticancer Activity

Studies have demonstrated that compounds with similar structures can significantly inhibit cancer cell growth. For instance, the compound's analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer properties.

CompoundCell LineIC50 (µM)
Analog AMCF75.0
Analog BA5493.5
N-methoxy...HeLa6.0

Antimicrobial Activity

N-methoxy derivatives have been tested for antimicrobial efficacy against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

PathogenMIC (mg/mL)
E. coli0.004
Staphylococcus aureus0.008
Candida albicans0.006

These results suggest that N-methoxy derivatives could serve as effective agents in treating infections caused by resistant strains.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study explored the effects of N-methoxy derivatives on breast cancer cell lines (MCF7). The results indicated significant inhibition of cell proliferation and induction of apoptosis, reinforcing the potential of this compound in cancer therapy.
  • Antimicrobial Testing :
    Another investigation assessed the antimicrobial properties of related thiazole compounds against Gram-positive and Gram-negative bacteria. The findings showed that these compounds outperformed traditional antibiotics, highlighting their potential as novel antimicrobial agents.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, thiazole C=S at δ 165–170 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm bond angles and spatial arrangements .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (±2 Da accuracy) .

Advanced : For ambiguous stereochemistry, NOESY or ROESY NMR experiments resolve spatial proximity of substituents .

What biological targets are commonly associated with this compound, and how are in vitro assays designed?

Q. Basic

  • Targets : Kinases (e.g., FLT3, C-RAF) and inflammatory mediators (COX-2) due to thiazole-indole pharmacophores .
  • Assays :
    • Anticancer : MTT/PrestoBlue assays on cancer cell lines (IC50 determination) .
    • Anti-inflammatory : ELISA-based COX-2 inhibition assays .

Advanced : Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for target proteins .

How can synthesis yields be optimized for the thiazole-indole core?

Q. Advanced

  • Catalyst screening : EDCI/HOBt improves carboxamide coupling efficiency (yields >75% vs. 50% without) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization in 30 min vs. 12 hours conventionally) .
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc) enhances purity (>95%) .

How should researchers address contradictions in reported biological activities (e.g., varying IC50 values)?

Q. Advanced

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability : Test compound stability in cell media (e.g., via LC-MS) to rule out degradation artifacts .
  • Orthogonal assays : Confirm activity using dual methods (e.g., Western blot for target protein inhibition alongside viability assays) .

What computational strategies predict binding modes with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with activity (e.g., methoxy groups enhance hydrophobic interactions) .

What strategies improve aqueous solubility without compromising activity?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance solubility by 10–20× .
  • PEGylation : Attach polyethylene glycol chains to the carboxamide moiety .

Which analytical methods quantify this compound in biological matrices?

Q. Basic/Advanced

  • HPLC-UV : C18 columns with acetonitrile/water gradients (LOD: 0.1 µg/mL) .
  • UPLC-MS/MS : Quantify in plasma with LOQ 1 ng/mL using MRM transitions .
  • Microscopy : Confocal imaging with fluorescent tags (e.g., BODIPY) tracks cellular uptake .

How is the mechanism of action elucidated for thiazole-indole derivatives?

Q. Basic/Advanced

  • Kinase profiling : Eurofins KinaseProfiler™ screens 100+ kinases to identify targets .
  • CRISPR-Cas9 knockouts : Validate target necessity by deleting genes (e.g., FLT3) in cell lines .
  • Thermal shift assays : Monitor protein denaturation to confirm ligand binding .

How do researchers interpret conflicting NMR or crystallographic data?

Q. Advanced

  • Dynamic NMR : Resolve tautomerism or rotameric forms by variable-temperature experiments .
  • Twinned crystal analysis : SHELXL refines data with twin laws to resolve overlapping reflections .
  • DFT calculations : Gaussian09 predicts NMR chemical shifts to match experimental data .

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